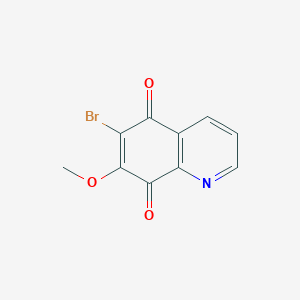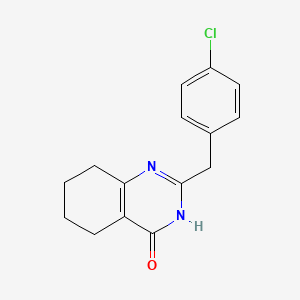
6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a naphthalenone core with a 3-fluorobenzyl ether substituent
Méthodes De Préparation
The synthesis of 6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzyl alcohol and 3,4-dihydronaphthalen-1(2H)-one.
Etherification Reaction: The 3-fluorobenzyl alcohol is reacted with 3,4-dihydronaphthalen-1(2H)-one in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the ether linkage.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Applications De Recherche Scientifique
6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or enhanced mechanical strength.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
6-((3-Fluorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can be compared with similar compounds such as:
6-((3-Fluorobenzyl)oxy)-2-pyridinecarboxylic acid: This compound has a pyridine ring instead of a naphthalenone core, leading to different chemical properties and applications.
3-((3-Fluorobenzyl)oxy)benzaldehyde: This compound features a benzaldehyde group, which can undergo different reactions compared to the naphthalenone derivative.
Propriétés
Formule moléculaire |
C17H15FO2 |
|---|---|
Poids moléculaire |
270.30 g/mol |
Nom IUPAC |
6-[(3-fluorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H15FO2/c18-14-5-1-3-12(9-14)11-20-15-7-8-16-13(10-15)4-2-6-17(16)19/h1,3,5,7-10H,2,4,6,11H2 |
Clé InChI |
JGBRRHCQYUOPDJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)OCC3=CC(=CC=C3)F)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)









